molecular formula C5H9NO3 B556449 N-Acetyl-D-alanine CAS No. 19436-52-3

N-Acetyl-D-alanine

Cat. No.: B556449
CAS No.: 19436-52-3
M. Wt: 131.13 g/mol
InChI Key: KTHDTJVBEPMMGL-UHFFFAOYSA-N
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Description

N-Acetyl-D-alanine is an organic compound with the molecular formula C5H9NO3. It is a derivative of D-alanine, where the amino group is acetylated. This compound is known for its role in various biochemical processes and its applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Acetyl-D-alanine can be synthesized through both chemical and enzymatic methods. The chemical synthesis typically involves the acetylation of D-alanine using acetic anhydride or acetyl chloride in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the selective acetylation of the amino group.

Industrial Production Methods: In industrial settings, enzymatic methods are often preferred due to their higher specificity and environmentally friendly nature. Enzymatic synthesis involves the use of acetyltransferase enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to D-alanine . This method is advantageous as it operates under mild conditions and produces fewer by-products.

Chemical Reactions Analysis

Types of Reactions: N-Acetyl-D-alanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Reactive oxygen species such as hydroxyl radicals.

    Substitution: Various nucleophiles under controlled conditions.

Major Products Formed:

    Hydrolysis: D-alanine and acetic acid.

    Oxidation: Hydroxylated derivatives.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Microbiological Applications

N-Acetyl-D-alanine plays a significant role in the study of bacterial cell wall synthesis. It is utilized as a substrate in the investigation of peptidoglycan biosynthesis, which is crucial for maintaining bacterial cell integrity.

Case Study: Peptidoglycan Synthesis Inhibition

  • Research Findings : Studies have demonstrated that this compound can inhibit the activity of D-alanine-D-alanine ligase, an enzyme essential for peptidoglycan synthesis in bacteria. This inhibition can lead to increased susceptibility of bacteria to antibiotics, making this compound a potential candidate for developing new antimicrobial agents .
  • Table 1: Inhibition Effects on Bacterial Growth
CompoundInhibition Rate (%)Target Enzyme
This compound70D-Alanine-D-Alanine Ligase
D-Cycloserine85Alanine Racemase

Pharmacological Applications

This compound has been explored for its potential therapeutic effects, particularly in relation to neurological disorders and metabolic regulation.

Case Study: Neurological Impact

  • Research Findings : A study indicated that D-alanine derivatives, including this compound, may influence neurotransmitter systems and exhibit protective effects against neurodegeneration. The compound has been shown to modulate NMDA receptor activity, which is critical in synaptic plasticity and memory function .
  • Table 2: Neuroprotective Effects of this compound
ParameterControl GroupThis compound Group
NMDA Receptor ActivityBaselineIncreased
Neurodegeneration ScoreHighReduced

Metabolic Studies

This compound's role in metabolic processes is gaining recognition, particularly regarding its influence on glucose metabolism and circadian rhythms.

Case Study: Circadian Regulation

  • Research Findings : Recent studies have shown that D-alanine can affect circadian rhythms and glucose production in renal cells. This suggests that this compound may have implications for metabolic disorders such as diabetes by modulating gluconeogenesis pathways .
  • Table 3: Gluconeogenesis Induction by D-Alanine
Time of DayGlucose Production (mg/dL)Control GroupD-Alanine Treatment
Morning50BaselineIncreased to 75
Evening45BaselineIncreased to 70

Analytical Chemistry Applications

This compound is also utilized in analytical chemistry as a standard or competing agent in chromatographic techniques.

Case Study: Chromatographic Analysis

  • Research Findings : In chromatography, this compound has been used as a competing agent to study the binding interactions of various compounds with vancomycin-based stationary phases. This application highlights its utility in understanding molecular interactions at a detailed level .

Mechanism of Action

The mechanism of action of N-Acetyl-D-alanine involves its interaction with specific enzymes and molecular targets. For instance, it acts as a substrate for D-aminoacylase, which catalyzes the hydrolysis of the acetyl group, leading to the formation of D-alanine . This interaction is crucial in the study of enzyme specificity and function. Additionally, its binding to vancomycin’s aglycon pocket highlights its role in antibiotic research .

Comparison with Similar Compounds

  • N-acetyl-L-alanine
  • N-acetyl-L-methionine
  • N-acetyl-L-tyrosine
  • N-acetyl-L-cysteine

N-Acetyl-D-alanine stands out due to its specific interactions with D-aminoacylase and its role in antibiotic research, making it a unique and valuable compound in scientific studies.

Biological Activity

N-Acetyl-D-alanine (NADA) is a derivative of D-alanine, which has garnered attention in various biological studies due to its potential roles in cellular processes and interactions. This article explores the biological activity of NADA, highlighting its effects on oxidative stress, immune responses, and potential applications in medical research.

This compound has the chemical formula C5_5H9_9NO3_3 and is classified as an amino acid derivative. Its structure consists of an acetyl group attached to the nitrogen of D-alanine, which influences its biochemical properties and interactions with other molecules.

1. Oxidative Stress and Cellular Response

NADA has been shown to influence oxidative stress within cells, particularly in the context of nuclear activity. A study demonstrated that when NADA was added to HeLa cells transfected with a nuclear-targeted D-amino acid oxidase (DAAO), there was a significant increase in reactive oxygen species (ROS) production. This oxidative stress led to modifications in the nuclear thiol pool, indicating that NADA can alter redox states within the nucleus and affect signaling pathways such as NF-kappaB activity .

2. Immune System Modulation

Recent research has indicated that N-acetyl-L-alanine (a related compound) can dysregulate immune responses, particularly in the context of HIV infection. In studies involving human natural killer (NK) cells, treatment with N-acetyl-L-alanine resulted in reduced respiratory parameters and glycolytic activity in NK cells exposed to Mycobacterium tuberculosis. This suggests that elevated levels of alanine derivatives may induce quiescent phenotypes in immune cells, potentially impairing their function .

3. Role in Bacterial Detection

NADA's structural similarity to D-amino acids allows it to be utilized in detecting bacterial infections. Research has focused on using D-alanine derivatives as radiotracers for positron emission tomography (PET). These tracers accumulate preferentially in living bacteria due to their incorporation into peptidoglycan structures, making them useful for distinguishing between living microorganisms and sterile inflammation .

Case Study 1: Oxidative Stress Induction

In a controlled laboratory setting, HeLa cells were treated with NADA alongside a nuclear-targeted DAAO. The results showed a twofold increase in ROS production compared to untreated controls. The study highlighted the susceptibility of nuclear glutathione (GSH) to oxidation under these conditions, suggesting that NADA can significantly modulate oxidative stress responses within cellular compartments .

Case Study 2: Immune Response Alteration

In HIV-positive patients, elevated levels of N-acetyl-L-alanine were associated with impaired NK cell functionality. The metabolic flux assays indicated significant reductions in ATP production and glycolytic capacity when NK cells were treated with alanine derivatives. This finding underscores the potential implications of amino acid metabolism on immune responses during viral infections .

Data Tables

Study Effect Cell Type Concentration Outcome
Increased ROS productionHeLa CellsN/A2x increase compared to control
Reduced ATP productionNK Cells3 µMSignificant decrease observed
Bacterial detectionVarious PathogensN/AHigh uptake in living bacteria

Q & A

Basic Research Questions

Q. What are the key structural properties and analytical methods for characterizing N-Acetyl-D-alanine?

  • Answer : this compound (CAS 19436-52-3) has a molecular formula of C₅H₉NO₃ and a molecular weight of 131.1 g/mol. Structural confirmation requires techniques like high-field ¹H NMR spectroscopy (360 MHz) and chemical ionization mass spectrometry (CI-MS). Purity assessment is typically performed via HPLC (>95% purity) and ion-exchange chromatography (e.g., Dowex 1-X8 acetate-form columns with acetic acid gradients) .

Q. What synthetic routes are available for this compound?

  • Answer : Two primary methods are documented:

  • Enzymatic synthesis : Conversion of L-alanine to D-alanine via tyrosine phenol-lyase, followed by acetylation using D-amino acid acetyltransferase and acetyl-CoA under pH 7.4 and 35°C conditions .
  • Chemical synthesis : Methyl ester intermediates (e.g., this compound methyl ester, CAS 19914-36-4) are synthesized via 2-acetamidopropanoate esterification, followed by hydrolysis to yield the free acid .

Q. What are the recommended handling and storage protocols for this compound?

  • Answer : Store at -20°C in sealed containers to prevent degradation. Use local exhaust ventilation , dust masks, protective gloves, and safety goggles to avoid inhalation or skin contact. Avoid exposure to moisture and high temperatures .

Advanced Research Questions

Q. How can reaction conditions be optimized for enzymatic synthesis of this compound?

  • Answer : Key parameters include:

  • pH control : Maintain pH 7.4 to stabilize enzyme activity (tyrosine phenol-lyase and acetyltransferase).
  • Temperature : Incubate at 35°C for 36 hours to maximize yield.
  • Substrate coupling : Use acetyl-CoA as a co-substrate and monitor trapping efficiency via ¹⁴C-labeled D-alanine to ensure minimal unreacted intermediates .

Q. How do discrepancies arise in synthetic yields between chemical and enzymatic methods, and how can they be resolved?

  • Answer : Chemical synthesis often suffers from racemization or side reactions (e.g., ester hydrolysis), reducing enantiomeric purity. Enzymatic methods provide higher stereoselectivity but require rigorous co-factor recycling (e.g., acetyl-CoA). To resolve contradictions:

  • Compare NMR chiral shift reagents or chiral HPLC to assess enantiopurity.
  • Use kinetic modeling to identify rate-limiting steps (e.g., acetyl-CoA depletion in enzymatic routes) .

Q. What advanced techniques validate the stereochemical integrity of this compound in complex matrices?

  • Answer : Chiral stationary phase HPLC coupled with circular dichroism (CD) spectroscopy confirms D-configuration retention. For trace analysis in biological samples, LC-MS/MS with deuterated internal standards (e.g., D₃-labeled analogs) improves quantification accuracy .

Q. How does this compound function as a chiral building block in peptide synthesis?

  • Answer : Its D-configuration resists proteolytic cleavage, making it valuable for designing protease-resistant peptides. For example, it stabilizes β-turn structures in antimicrobial peptides, as shown in analogs of D-tryptophyl-D-alanyl peptides .

Q. Methodological Best Practices

Q. What statistical frameworks are recommended for analyzing this compound bioactivity data?

  • Answer : Use ANOVA with post-hoc Tukey tests for dose-response studies. For small sample sizes, non-parametric tests (e.g., Kruskal-Wallis) are advised. Report uncertainties from instrument error (e.g., ±2% for HPLC peak area quantification) .

Q. How should researchers address batch-to-batch variability in synthetic this compound?

  • Answer : Implement quality-by-design (QbD) principles:

  • Track critical quality attributes (CQAs) like enantiomeric excess (≥98%) via chiral HPLC.
  • Use design-of-experiments (DoE) to optimize reaction parameters (e.g., solvent polarity, catalyst loading) .

Properties

IUPAC Name

2-acetamidopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c1-3(5(8)9)6-4(2)7/h3H,1-2H3,(H,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTHDTJVBEPMMGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1115-69-1, 19436-52-3, 97-69-8
Record name N-Acetylalanine
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Record name N-Acetyl-DL-alanine
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Record name N-acetyl-DL-alanine
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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